

An In-Depth Technical Guide to Biotin-PEG2-methyl ethanethioate

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Compound of Interest

Compound Name: *Biotin-PEG2-methyl ethanethioate*

Cat. No.: *B12421390*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Biotin-PEG2-methyl ethanethioate**, a crucial reagent in the field of bioconjugation and targeted therapeutics. We will delve into its chemical properties, applications, and the methodologies for its use, with a particular focus on its role in the development of Antibody-Drug Conjugates (ADCs).

Core Properties of Biotin-PEG2-methyl ethanethioate

Biotin-PEG2-methyl ethanethioate is a bifunctional linker molecule that incorporates a biotin moiety for high-affinity binding to streptavidin and avidin, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a methyl ethanethioate group for covalent attachment to thiol-containing molecules.

Quantitative Data Summary

Property	Value	Source
Molecular Weight	433.59 g/mol	[1]
Chemical Formula	C ₁₈ H ₃₁ N ₃ O ₅ S ₂	
PEG Spacer Length	2 units	[1]
Reactivity	Thiol-reactive	Inferred from methyl ethanethioate group
Cleavability	Cleavable	[1][2]

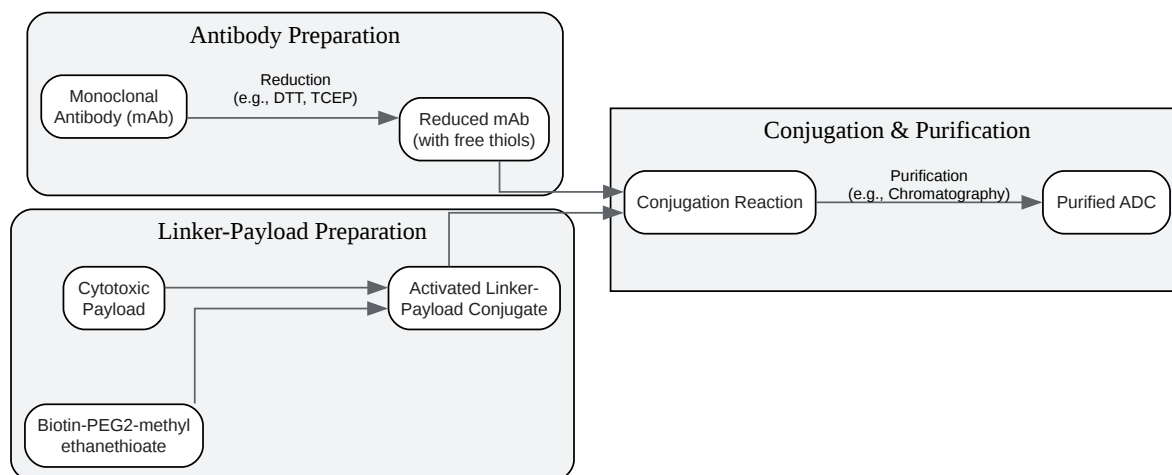
Role in Antibody-Drug Conjugate (ADC) Development

Biotin-PEG2-methyl ethanethioate serves as a cleavable linker in the synthesis of ADCs.[1] [2] ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker is a critical component that connects the antibody to the drug.

An ideal linker is stable in circulation to prevent premature release of the cytotoxic agent, and then efficiently cleaved to release the drug upon internalization into the target cancer cell. The cleavable nature of **Biotin-PEG2-methyl ethanethioate** allows for the controlled release of the therapeutic payload within the tumor microenvironment or inside the cancer cell.

General Workflow for ADC Synthesis

The following diagram illustrates the general workflow for the synthesis of an Antibody-Drug Conjugate using a thiol-reactive linker like **Biotin-PEG2-methyl ethanethioate**.

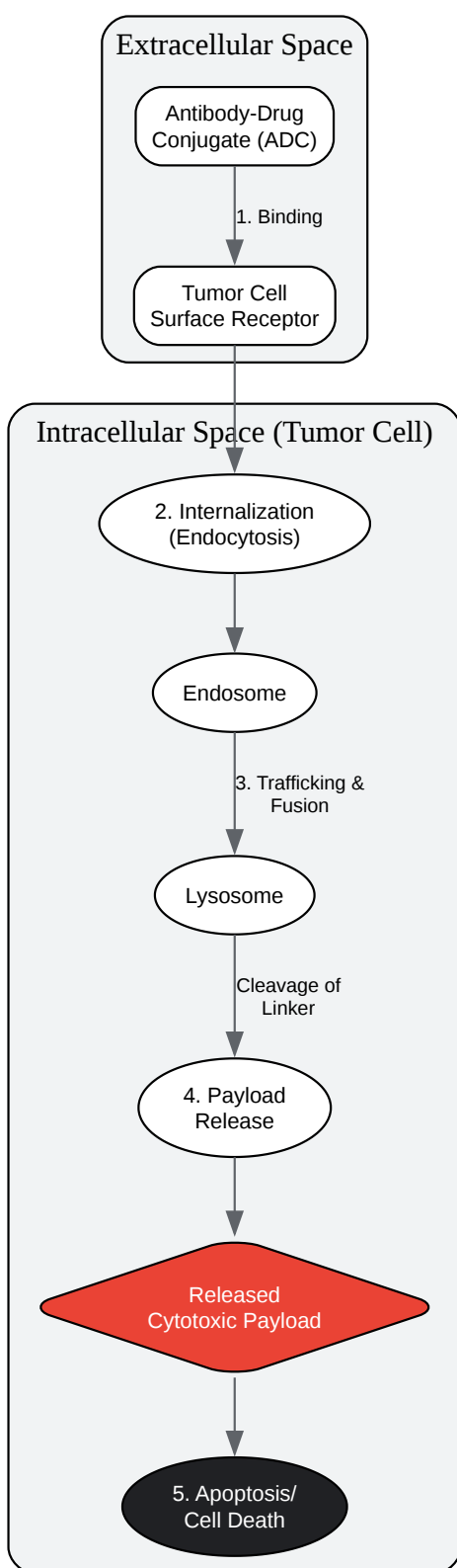


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General workflow for ADC synthesis.

Mechanism of Action of a Cleavable ADC

This diagram outlines the signaling pathway and mechanism of action for an ADC with a cleavable linker once it reaches its target.



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References

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